(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with 1H-1,2,3-triazol rings, such as 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride , are often used in pharmaceuticals and agrochemicals . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar triazole analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy are commonly used .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, some compounds undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a powder at room temperature .Mechanism of Action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, is a derivative of 1,2,3-triazole . Triazole derivatives have been reported to inhibit a broad spectrum of targets, including Bcr-Abl mutants, which are associated with disease progression in Chronic Myeloid Leukemia (CML) .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to strongly inhibit the kinase activities of Bcr-Abl (WT) and Bcr-Abl (T315I), which are associated with CML . The inhibition of these targets leads to the suppression of their downstream effects, contributing to the compound’s therapeutic effects.
Biochemical Pathways
The compound affects the Bcr-Abl pathway, which plays a crucial role in the progression of CML . By inhibiting Bcr-Abl mutants, the compound disrupts this pathway, leading to the suppression of disease progression.
Pharmacokinetics
Thiophene derivatives, which form part of the compound’s structure, are known for their broad range of therapeutic properties and diverse applications in medicinal chemistry
Result of Action
The compound’s action results in the suppression of the proliferation of certain cells. For instance, it has been reported to potently suppress the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Safety and Hazards
The safety and hazards associated with these compounds can vary. For instance, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has hazard statements H302, H315, H319, H335, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQQMSSEHCWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.